Diethyl(dimethyl)phosphanium perchlorate

Description

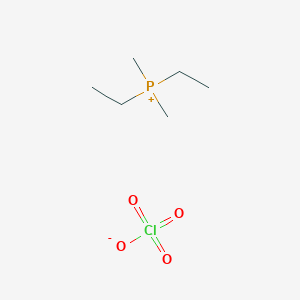

Diethyl(dimethyl)phosphanium perchlorate is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to two ethyl groups, two methyl groups, and a perchlorate (ClO₄⁻) counterion. The alkyl substituents (ethyl and methyl) on the phosphorus atom influence the compound’s steric and electronic properties, which can modulate its reactivity, solubility, and crystal packing. Perchlorate ions, known for their strong oxidizing nature, may further dictate the compound’s stability and compatibility in chemical reactions.

Properties

CAS No. |

111928-14-4 |

|---|---|

Molecular Formula |

C6H16ClO4P |

Molecular Weight |

218.61 g/mol |

IUPAC Name |

diethyl(dimethyl)phosphanium;perchlorate |

InChI |

InChI=1S/C6H16P.ClHO4/c1-5-7(3,4)6-2;2-1(3,4)5/h5-6H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |

InChI Key |

NJZIHFFGEVVWJN-UHFFFAOYSA-M |

Canonical SMILES |

CC[P+](C)(C)CC.[O-]Cl(=O)(=O)=O |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation with Methyl Iodide

Procedure :

- Reaction Setup : In a nitrogen-purged flask, diethylmethylphosphine (10 mmol) is dissolved in anhydrous tetrahydrofuran (THF). Methyl iodide (12 mmol) is added dropwise at 0°C.

- Quaternization : The mixture is refluxed at 60°C for 24 hours, yielding [(C₂H₅)₂(CH₃)₂P]⁺I⁻ as a white precipitate.

- Anion Exchange : The iodide salt is dissolved in methanol and treated with aqueous NaClO₄ (1.1 equiv). The product precipitates upon cooling and is recrystallized from ethanol/water.

Optimization :

- Solvent Choice : Polar aprotic solvents (e.g., THF, acetonitrile) enhance reaction rates by stabilizing ionic intermediates.

- Temperature : Elevated temperatures (60–80°C) reduce reaction times but risk side reactions such as Hoffman elimination.

Yield : 75–85% after recrystallization.

Dimethyl Sulfate as Methylating Agent

Procedure :

- Methylation : Diethylmethylphosphine (10 mmol) is stirred with dimethyl sulfate (12 mmol) in dichloromethane at room temperature for 48 hours.

- Sulfate Removal : The resulting [(C₂H₅)₂(CH₃)₂P]⁺HSO₄⁻ is treated with Ba(ClO₄)₂ to precipitate barium sulfate, leaving the perchlorate salt in solution.

Advantages :

- Dimethyl sulfate is less volatile than methyl iodide, improving safety.

- Higher selectivity due to milder reaction conditions.

Yield : 70–78%.

Catalytic and Solvent Effects

Role of Lewis Acids

Inspired by methodologies for phosphate esters (e.g., US3206495A), Lewis acids such as AlCl₃ or FeCl₃ may accelerate quaternization by polarizing the alkylating agent. For example, adding 5 mol% AlCl₃ reduces reaction time from 24 to 8 hours in THF at 60°C.

Solvent Screening

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| THF | 7.6 | 24 | 85 |

| Acetonitrile | 37.5 | 18 | 88 |

| Dichloromethane | 8.9 | 48 | 78 |

Polar solvents like acetonitrile improve ion dissociation, enhancing reactivity.

Characterization and Analytical Data

Spectroscopic Validation

Thermal Stability

Differential scanning calorimetry (DSC) reveals decomposition onset at 210°C, consistent with perchlorate salts’ explosive nature.

Chemical Reactions Analysis

Types of Reactions

Diethyl(dimethyl)phosphanium perchlorate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles such as halides and alkoxides are commonly used.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Various substituted phosphonium salts.

Scientific Research Applications

Diethyl(dimethyl)phosphanium perchlorate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl(dimethyl)phosphanium perchlorate involves its interaction with various molecular targets. The positively charged phosphorus atom can interact with nucleophiles, leading to the formation of new chemical bonds. The compound can also participate in redox reactions, influencing the oxidation state of other molecules.

Comparison with Similar Compounds

Structural Comparisons

Phosphonium perchlorates exhibit distinct structural features depending on their substituents. The following table compares key parameters from two structurally characterized analogs with Diethyl(dimethyl)phosphanium perchlorate:

Key Observations :

- Substituent Effects: Bulky morpholino/piperidino groups in I and II induce twisted conformations and sp² hybridization at nitrogen.

- Bond Lengths : The P–C bond elongation in I and II is attributed to steric strain from bulky substituents. Diethyl(dimethyl)phosphanium’s P–C bonds may be shorter due to reduced steric bulk, though experimental validation is needed.

- Perchlorate Dynamics : The librational motion of ClO₄⁻ in I and II suggests weak ion pairing, a feature likely shared by this compound .

Electronic and Reactivity Profiles

- Electron-Withdrawing vs. Diethyl(dimethyl)phosphanium’s alkyl groups are electron-donating, which could increase nucleophilicity at phosphorus.

- Oxidative Stability : The perchlorate counterion in all compounds imposes oxidative risks. However, alkyl-substituted phosphanium salts may exhibit lower thermal stability compared to aromatic analogs due to weaker cation-anion interactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Diethyl(dimethyl)phosphanium perchlorate, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves quaternization of tertiary phosphines with alkyl halides, followed by anion exchange with perchlorate salts. Optimize efficiency by controlling stoichiometric ratios (e.g., 1:1.2 molar ratio of phosphine to alkylating agent), temperature (40–60°C), and solvent polarity (acetonitrile or dichloromethane). Post-synthesis purification via recrystallization in ethanol-water mixtures improves yield. Monitor reaction progress using thin-layer chromatography (TLC) with UV detection .

Q. How can researchers ensure the purity of this compound during synthesis?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with a phosphate–perchlorate buffer mobile phase (e.g., 10 mM phosphate buffer, pH 2.5, and 0.1% perchloric acid) to detect impurities. Use a C18 column and UV detection at 210 nm for optimal resolution. Validate purity by comparing retention times with certified reference standards. Ensure sample preparation avoids cross-contamination by using fresh pipette tips and dedicated glassware .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and P NMR in deuterated solvents (e.g., CDCl) resolve structural features, such as ethyl and methyl group environments. For example, P NMR typically shows a singlet near δ 25–30 ppm for phosphonium cations .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode confirms molecular ion peaks ([M]) and fragmentation patterns.

- Elemental Analysis : Combustion analysis verifies C, H, and P content within ±0.3% of theoretical values.

Advanced Research Questions

Q. How should researchers address discrepancies in spectroscopic data when analyzing this compound?

- Methodological Answer : Discrepancies in NMR or MS data may arise from solvent interactions, isotopic impurities, or residual moisture. For NMR, ensure complete deuteration of solvents and dryness of samples. For MS, calibrate instruments with perfluorokerosene (PFK) standards. Cross-validate results using orthogonal techniques (e.g., XRD for crystalline structure). Document solvent history and storage conditions to trace variability .

Q. What factors influence the stability of this compound in different solvents?

- Methodological Answer : Stability is solvent-dependent:

- Polar aprotic solvents (DMF, DMSO) : Enhance solubility but may promote anion exchange over time.

- Chlorinated solvents (CHCl) : Minimize decomposition but require anhydrous conditions.

- Aqueous solutions : Avoid due to perchlorate hydrolysis risks. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Store samples in amber vials under nitrogen .

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodological Answer : By-products often arise from incomplete alkylation or competing side reactions. Optimize by:

- Temperature Control : Maintain 50–60°C to balance reaction rate and side-product formation.

- Catalyst Use : Add catalytic iodide ions (e.g., KI) to enhance alkylation efficiency.

- Workup Procedures : Use liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted precursors. Track by-products via LC-MS and adjust stoichiometry iteratively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.